molecular formula C46H31N7O6 B11553212 bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate CAS No. 350251-70-6

bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11553212
CAS No.: 350251-70-6
M. Wt: 777.8 g/mol
InChI Key: HFCRKJUWDMUWDC-UHFFFAOYSA-N
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Description

Bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate is a complex aromatic compound featuring multiple functional groups, including azo (-N=N-), imino (-C=N-), and nitro (-NO₂) moieties, as well as ester linkages. The molecule’s structure combines a central 2-nitrobenzene-1,4-dicarboxylate core with two symmetrically substituted phenyl groups. These substituents incorporate conjugated azo-imine frameworks, which are known to influence electronic properties, photochemical behavior, and supramolecular interactions .

Properties

CAS No.

350251-70-6

Molecular Formula

C46H31N7O6

Molecular Weight

777.8 g/mol

IUPAC Name

bis[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C46H31N7O6/c54-45(58-41-24-11-32(12-25-41)30-47-35-16-20-39(21-17-35)51-49-37-7-3-1-4-8-37)34-15-28-43(44(29-34)53(56)57)46(55)59-42-26-13-33(14-27-42)31-48-36-18-22-40(23-19-36)52-50-38-9-5-2-6-10-38/h1-31H

InChI Key

HFCRKJUWDMUWDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)C(=O)OC5=CC=C(C=C5)C=NC6=CC=C(C=C6)N=NC7=CC=CC=C7)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The process begins with the preparation of the individual aromatic components, followed by their sequential coupling under controlled conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties .

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its functional groups enable it to interact with various biomolecules .

Medicine: The compound’s ability to undergo specific chemical reactions makes it a candidate for drug design .

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which bis{4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific bonds with these targets, leading to changes in their activity and function . Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Class Key Functional Groups IR Spectral Signatures (cm⁻¹) Tautomeric Behavior
Target Compound Azo, imino, nitro, ester ~1500–1600 (NO₂), ~1240–1260 (C=O ester) Not observed in evidence
Hydrazinecarbothioamides [4–6] C=S, C=O, NH 1243–1258 (C=S), 1663–1682 (C=O) Absent
1,2,4-Triazoles [7–9] C=S, NH, triazole ring 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer dominant
  • Azo vs. Sulfonyl/Halogen Substituents : The target compound’s azo groups (-N=N-) enable π-conjugation and redox activity, contrasting with sulfonyl (-SO₂-) or halogen substituents in analogs, which primarily influence electron-withdrawing effects and steric bulk .

Spectroscopic Properties

  • IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazoles [7–9] confirms cyclization, a feature absent in the target compound due to its ester-linked carboxylate core .
  • NMR Analysis: Similar to compounds [4–15], the target compound’s aromatic protons and imino (-C=N-) environments would exhibit distinct splitting patterns in ¹H-NMR, while ¹³C-NMR would resolve carbonyl and azo carbons .

Tautomerism and Stability

The 1,2,4-triazoles [7–9] exist predominantly in the thione tautomeric form, evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) . In contrast, the target compound’s rigid ester backbone and azo-imine conjugation likely suppress tautomerism, favoring a single stable structure.

Crystallographic Refinement

These methods ensure precise determination of bond lengths, angles, and packing motifs, which would be critical for comparing the target’s molecular geometry (e.g., azo group planarity) with sulfonyl-triazole derivatives.

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely parallels multi-step routes used for hydrazinecarbothioamides and triazoles, requiring sequential condensation, cyclization, and functionalization .
  • Electronic Properties : The nitro and azo groups synergistically enhance charge-transfer interactions, making the compound a candidate for optoelectronic applications, unlike halogenated analogs focused on biological activity .
  • Thermal Behavior : The nitro group’s strong electron-withdrawing nature may improve thermal stability compared to sulfonyl derivatives, which decompose at lower temperatures due to weaker -SO₂- resonance stabilization.

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